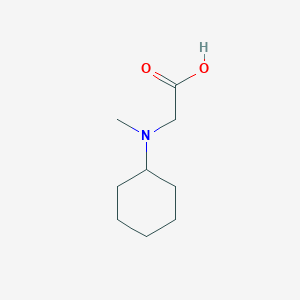

N-cyclohexyl-N-methylglycine

Description

N-Cyclohexyl-N-methylglycine is a glycine derivative featuring a cyclohexyl group and a methyl group attached to the nitrogen atom of the amino acid backbone. While direct data on this compound is absent in the provided evidence, its structural analogs offer insights into its properties. Glycine derivatives are widely used in organic synthesis, pharmaceuticals, and biochemical research due to their tunable solubility and reactivity. For instance, esterified forms like Methyl N-cyclohexylglycinate (C₉H₁₇NO₂, MW 171.24 g/mol) are common intermediates in peptide synthesis . The cyclohexyl group enhances lipophilicity, while the methyl group influences steric effects and metabolic stability.

Properties

IUPAC Name |

2-[cyclohexyl(methyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-10(7-9(11)12)8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFNIJSJZLSPEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-cyclohexyl-N-methylglycine can be synthesized through a multi-step process. One common method involves the reaction of N-cyclohexyl-N-methylamine with ethyl 2-bromoacetate in ethanol, followed by hydrolysis. The reaction conditions typically include:

Stage 1: Ethyl 2-bromoacetate and N-cyclohexyl-N-methylamine are heated and refluxed in ethanol for about two hours.

Industrial Production Methods: Industrial production of N-cyclohexyl-N-methylglycine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-N-methylglycine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: N-cyclohexyl-N-methylglycine can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Cyclohexylmethyl ketone or cyclohexylmethyl carboxylic acid.

Reduction: Cyclohexylmethylamine or cyclohexylmethanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-cyclohexyl-N-methylglycine has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Research explores its potential as a therapeutic agent or a precursor for drug development.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methylglycine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-cyclohexyl-N-methylglycine (inferred properties) with key analogs from the evidence:

Key Observations:

Functional Groups :

- N-Cyclohexyl-N-methylglycine’s carboxylic acid group distinguishes it from its ester analog (Methyl N-cyclohexylglycinate), which has improved volatility for gas chromatography .

- N,N-Dimethylglycine lacks the bulky cyclohexyl group, resulting in higher aqueous solubility (relevant in drug delivery) .

The hydrochloride salt of N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide () demonstrates how ionic derivatives improve stability in polar solvents .

Safety and Handling :

- Cyclohexyl-containing compounds (e.g., N-Cyclohexyl-N-methylcyclohexanamine in ) may emit irritant fumes during combustion, requiring firefighters to use self-contained breathing apparatus .

- N,N-Dimethylglycine’s safety data sheet highlights its use in manufacturing and laboratories, with precautions against improper handling .

Biological Activity

N-cyclohexyl-N-methylglycine (also known as sarcosine) is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and as a glycine transport inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of N-Cyclohexyl-N-methylglycine

N-cyclohexyl-N-methylglycine is a derivative of glycine, an amino acid that plays a crucial role in the central nervous system (CNS). As a glycine transporter (GlyT) inhibitor, it affects synaptic levels of glycine, which is vital for neurotransmission and has implications for various neuropsychiatric conditions.

The primary mechanism through which N-cyclohexyl-N-methylglycine exerts its effects is by inhibiting the glycine transporters GlyT-1 and GlyT-2. These transporters are responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its availability for NMDA receptor activation. Increased synaptic glycine levels can enhance NMDA receptor function, which is critical for processes such as learning and memory.

Antipsychotic Effects

Research has indicated that N-cyclohexyl-N-methylglycine may have antipsychotic properties. In studies involving animal models, administration of this compound has been associated with improved cognitive function and reduced symptoms related to schizophrenia. For instance, heterozygous knockout mice lacking GlyT-1 showed enhanced NMDA receptor activity and better memory retention when treated with N-cyclohexyl-N-methylglycine .

Neuroprotective Properties

Additionally, N-cyclohexyl-N-methylglycine has been studied for its neuroprotective effects. It appears to protect neuronal cells against oxidative stress and calcium overload, which are critical factors in neurodegenerative diseases. This protective mechanism may involve modulation of intracellular calcium levels and reduction of excitotoxicity .

Case Studies and Clinical Trials

Several studies have explored the clinical implications of N-cyclohexyl-N-methylglycine:

- Schizophrenia Treatment : A notable clinical study demonstrated that patients with schizophrenia showed improved symptoms when treated with GlyT-1 inhibitors like N-cyclohexyl-N-methylglycine. The study highlighted a significant reduction in psychotic symptoms and enhanced cognitive performance .

- Neurodegenerative Disorders : In models of neurodegeneration, compounds similar to N-cyclohexyl-N-methylglycine have shown promise in reducing neuronal death and improving behavioral outcomes. These findings suggest potential applications in diseases such as Alzheimer's and Parkinson's .

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.